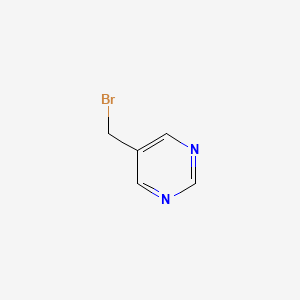

5-(Bromomethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPCEAMFCKQRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560224 | |

| Record name | 5-(Bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25198-96-3 | |

| Record name | 5-(Bromomethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25198-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)pyrimidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 5-(Bromomethyl)pyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile heterocyclic compound as a key building block in the synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a substituted pyrimidine with a reactive bromomethyl group, making it a valuable intermediate in organic synthesis.[1] Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C5H5BrN2 | [2] |

| Molecular Weight | 173.01 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 25198-96-3 | [2] |

| SMILES | C1=C(C=NC=N1)CBr | [2] |

| InChI Key | PPPCEAMFCKQRHG-UHFFFAOYSA-N | [2] |

| Physical State | Liquid | [3] |

| Boiling Point | 232.6±15.0 °C (Predicted) | [4] |

| Density | 1.641±0.06 g/cm3 (Predicted) | [4] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Store in a freezer under -20°C in an inert atmosphere and protected from light. | [4] |

Chemical Structure and Reactivity

This compound possesses a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] The key feature of its structure is the bromomethyl group at the 5-position. This group is highly reactive and susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.[1] This reactivity is the primary reason for its extensive use as a precursor in the synthesis of more complex molecules with diverse biological activities.[1]

The pyrimidine core itself is a prevalent scaffold in a wide array of FDA-approved drugs, highlighting its significance in medicinal chemistry.[5][6] The ability of the pyrimidine ring to participate in hydrogen bonding and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

Experimental Protocols

Synthesis of this compound via Bromination

A common method for the synthesis of brominated pyrimidines involves the use of brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBH). The following is a generalized protocol for the bromination of a pyrimidine precursor at the C-5 position.

Materials:

-

Pyrimidine starting material

-

1,3-dibromo-5,5-dimethylhydantoin (DBH)

-

Aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH3CN), or Dichloromethane (CH2Cl2))

-

Lewis acid catalyst (optional, e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or p-toluenesulfonic acid (TsOH))

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the pyrimidine starting material in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate container, dissolve 0.55 equivalents of DBH in the same solvent.

-

Optional: If using a Lewis acid catalyst, add 0.55 equivalents of the catalyst to the reaction mixture.

-

Slowly add the DBH solution to the pyrimidine solution at ambient temperature with continuous stirring.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to 48 hours, depending on the substrate and reaction conditions.

-

Upon completion, quench the reaction by adding deionized water.

-

If the solvent is immiscible with water (e.g., CH2Cl2), perform an aqueous workup. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound using a suitable technique, such as column chromatography or crystallization, to yield the final product.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is routinely performed using a combination of spectroscopic techniques.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrimidine ring and the bromomethyl group. The protons on the pyrimidine ring will appear in the aromatic region, and their chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen atoms and the bromomethyl substituent. The two protons of the bromomethyl group (CH₂Br) are expected to appear as a singlet in the upfield region compared to the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Distinct signals are expected for the carbon atoms of the pyrimidine ring and the carbon of the bromomethyl group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. These may include:

-

C-H stretching vibrations for the aromatic and methylene protons.

-

C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

C-Br stretching vibration.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of the compound.[9] For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with approximately equal intensities.

Applications in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5][10] this compound, owing to its reactive handle, serves as a critical starting material for the synthesis of various biologically active compounds.

Antimicrobial and Antifungal Agents: Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents.[1] The ability to readily modify the bromomethyl group allows for the creation of a library of compounds that can be screened for activity against various pathogens.

Anticancer Agents: The pyrimidine core is found in many anticancer drugs.[10] Certain derivatives of this compound have shown potential as antitumor agents.[1][11] These compounds may act through various mechanisms, including the inhibition of kinases, which are enzymes often dysregulated in cancer.[1]

Kinase Inhibitors: Specific modifications of the this compound structure have demonstrated the potential to inhibit the activity of kinases.[1] Kinases play a crucial role in cell signaling pathways, and their inhibition is a key strategy in the development of targeted cancer therapies.

Antiviral Agents: The pyrimidine nucleus is also a key component of several antiviral drugs.[10] Derivatives of this compound are explored for the development of new therapeutic agents targeting viral infections.[1]

Safety Information

This compound and its derivatives should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[12][13] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12][13][14][15] Some related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[12][16]

References

- 1. Buy this compound | 25198-96-3 [smolecule.com]

- 2. This compound | C5H5BrN2 | CID 14434919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Pyrimidine, 5-(bromomethyl)- (8CI,9CI) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. lehigh.edu [lehigh.edu]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

A Technical Guide to 5-(Bromomethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Bromomethyl)pyrimidine, a key building block in medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Data

This compound is a substituted pyrimidine that serves as a versatile intermediate in organic synthesis due to its reactive bromomethyl group. Its fundamental properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 25198-96-3 | [1] |

| Molecular Formula | C₅H₅BrN₂ | [1] |

| Molecular Weight | 173.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C=NC=N1)CBr | [1] |

| InChIKey | PPPCEAMFCKQRHG-UHFFFAOYSA-N | [1] |

Synthesis of this compound and Derivatives

Experimental Protocol: General Synthesis of 5-Bromopyrimidine Derivatives

The following protocol is a generalized method for the synthesis of 5-bromo-2-substituted pyrimidine compounds, which can be adapted for the synthesis of various pyrimidine intermediates.

Materials:

-

2-Bromomalonaldehyde

-

Amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)

-

Glacial acetic acid

-

3A Molecular sieves

-

Water

Procedure:

-

In a reaction vessel, dissolve 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid.

-

Add 3A molecular sieves to the solution.

-

Heat the mixture to 80°C.

-

Prepare a solution of the appropriate amidine hydrochloride (1.0 eq) in glacial acetic acid.

-

Add the amidine solution dropwise to the heated 2-bromomalonaldehyde solution over a period of 30 minutes.

-

After the addition is complete, increase the temperature to 100°C.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (typically after 5-8 hours), cool the mixture to room temperature.

-

Add water to the reaction mixture and allow it to stand for 2 hours to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield the 5-bromo-2-substituted pyrimidine.[2]

Chemical Reactivity and Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drugs targeting a wide array of diseases.[3] The bromine atom in 5-bromopyrimidine derivatives serves as a versatile handle for introducing molecular diversity through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

A key reaction of 5-bromopyrimidines is the Suzuki-Miyaura cross-coupling, which allows for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of bi-aryl and heteroaryl pyrimidine derivatives, many of which exhibit potent biological activity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

5-Bromo-pyrimidine derivative (e.g., N-[5-bromo-2-methylpyridin-3-yl]acetamide) (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Potassium phosphate (1.5 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the 5-bromo-pyrimidine derivative, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the arylboronic acid, potassium phosphate, and water to the mixture.

-

Heat the reaction mixture to 85-95°C and stir for over 15 hours.

-

After cooling to room temperature, filter the mixture.

-

Dilute the filtrate with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.[4]

Role in the Synthesis of Kinase Inhibitors

Pyrimidine derivatives are of particular interest as kinase inhibitors due to their structural similarity to the adenine core of ATP, enabling competitive binding to the ATP-binding site of kinases.[3] The 5-bromopyrimidine moiety is a common starting point for the synthesis of inhibitors targeting various kinases involved in cell proliferation and survival pathways, which are often dysregulated in cancer.

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial for regulating cell growth, and its overactivity is a hallmark of many cancers. Pyrimidine-based inhibitors have been successfully developed to target EGFR.

Caption: Simplified EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Targeting Aurora Kinase Signaling

Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. 2,4-Diaminopyrimidine derivatives, often synthesized from 5-bromopyrimidine precursors, are effective inhibitors of Aurora kinases.

Caption: Inhibition of Aurora Kinase Signaling by a Pyrimidine Derivative.

Synthetic Workflow Example

The following diagram illustrates a general synthetic workflow for the diversification of a 5-bromopyrimidine core into potential kinase inhibitors using a Suzuki-Miyaura coupling reaction followed by further functionalization.

Caption: General Synthetic Workflow for Pyrimidine-Based Inhibitors.

Applications in Antiviral Drug Development

Beyond oncology, pyrimidine derivatives are a cornerstone of antiviral research.[5] Nucleoside analogs containing modified pyrimidine bases can act as chain terminators during viral replication. The 5-bromopyrimidine scaffold can be utilized to synthesize novel nucleoside and non-nucleoside antiviral agents. These compounds can target various stages of the viral life cycle, including entry, replication, and release.[6][7] Research has shown that derivatives of pyrimidine are active against a range of viruses, including influenza, hepatitis B and C, and human immunodeficiency virus (HIV).[5]

Conclusion

This compound and its related 5-bromopyrimidine precursors are invaluable tools in the field of drug discovery and development. Their synthetic tractability, particularly through robust cross-coupling methodologies, provides access to a vast chemical space of pyrimidine derivatives. These compounds have demonstrated significant potential as inhibitors of key biological targets, such as protein kinases, and as potent antiviral agents. The continued exploration of this chemical scaffold is expected to yield novel therapeutic agents for a variety of diseases.

References

- 1. This compound | C5H5BrN2 | CID 14434919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

Technical Guide: Synthesis of 5-(Bromomethyl)pyrimidine from 5-Methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-(bromomethyl)pyrimidine from 5-methylpyrimidine, a critical transformation for the generation of versatile intermediates in pharmaceutical and materials science research. The core of this process lies in the free-radical bromination of the methyl group at the 5-position of the pyrimidine ring.

Reaction Principle

The conversion of 5-methylpyrimidine to this compound is typically achieved through a Wohl-Ziegler reaction.[1] This reaction employs N-bromosuccinimide (NBS) as the brominating agent in a nonpolar solvent, with a radical initiator to facilitate the formation of a bromine radical.[1][2][3] The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group of 5-methylpyrimidine, forming a stabilized benzylic-type radical. This pyrimidylmethyl radical then reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical, which continues the chain reaction.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound from 5-methylpyrimidine using N-bromosuccinimide. Please note that yields can vary based on specific reaction conditions and scale.

| Parameter | Value | Notes |

| Reactant | 5-Methylpyrimidine | Starting material |

| Reagent | N-Bromosuccinimide (NBS) | 1.0 - 1.2 equivalents |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Catalytic amount (1-5 mol%) |

| Solvent | Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | Anhydrous conditions are crucial |

| Reaction Temperature | Reflux (typically 65-80°C) | Dependent on the solvent used |

| Reaction Time | 2 - 6 hours | Monitored by TLC or GC/MS |

| Typical Yield | 60 - 85% | Isolated yield after purification |

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

5-Methylpyrimidine

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylpyrimidine (1.0 eq) in anhydrous carbon tetrachloride (10-20 mL per gram of 5-methylpyrimidine).

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Reaction Execution: Place the flask under an inert atmosphere (nitrogen or argon). Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

-

Reaction Pathway Diagram

Caption: Wohl-Ziegler bromination of 5-methylpyrimidine.

Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Pyrimidines

Abstract

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several approved pharmaceuticals and agrochemicals.[1][2] The functionalization of the pyrimidine scaffold is a critical aspect of medicinal chemistry and drug design. The bromomethyl group, when attached to the pyrimidine ring, serves as a highly versatile and reactive handle for introducing a wide range of molecular diversity. Its reactivity is analogous to that of a benzylic bromide, characterized by a high susceptibility to nucleophilic attack and the ability to participate in radical processes. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in pyrimidines, with a focus on nucleophilic substitution and free radical reactions. It includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a practical resource for professionals in chemical synthesis and drug development.

Core Reactivity Profile

The chemical behavior of bromomethyl pyrimidines is dominated by the reactivity of the carbon-bromine (C-Br) bond. The electron-withdrawing nature of the diazine ring system enhances the electrophilicity of the methylene carbon, making it a prime target for nucleophiles.[3] Furthermore, the C-Br bond is relatively weak, allowing for homolytic cleavage to initiate radical chain reactions.

Nucleophilic Substitution Reactions

The most common reaction pathway for bromomethyl pyrimidines is nucleophilic substitution. Due to the primary nature of the electrophilic carbon, the reaction predominantly proceeds via a bimolecular (SN2) mechanism.[4] This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral, and occurs in a single, concerted step.[5]

The general SN2 mechanism is depicted below:

A wide variety of nucleophiles can be employed to displace the bromide, including:

-

N-Nucleophiles: Primary and secondary amines, azides, and heterocyclic compounds.

-

O-Nucleophiles: Alcohols, phenols, and carboxylates, often requiring a base to form the more potent alkoxide or phenoxide.

-

S-Nucleophiles: Thiols and thiophenols, which are excellent nucleophiles and typically react under mild conditions.[4]

-

C-Nucleophiles: Cyanide and enolates.

Free Radical Reactions

Under the influence of UV light or in the presence of a radical initiator (e.g., AIBN), the C-Br bond in a bromomethyl pyrimidine can undergo homolytic cleavage to form a pyrimidinyl-methyl radical.[6] This highly reactive intermediate can then participate in various radical chain reactions, such as hydrogen abstraction or addition to double bonds.[6][7]

The general mechanism for a radical reaction involves three key stages:

-

Initiation: Homolytic cleavage of the C-Br bond to form two radicals.

-

Propagation: The pyrimidinyl-methyl radical reacts with a stable molecule to form a new product and another radical, which continues the chain.

-

Termination: Two radical species combine to form a stable, non-radical product, terminating the chain reaction.[6]

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 6. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 7. youtube.com [youtube.com]

The Electrophilic Nature of 5-(Bromomethyl)pyrimidine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry, primarily owing to the pronounced electrophilic character of its bromomethyl group. This technical guide provides an in-depth analysis of the reactivity of this compound, its application in the synthesis of biologically active molecules, and detailed experimental protocols. The document focuses on its utility in the development of kinase inhibitors, providing a practical resource for scientists engaged in drug discovery and development.

Introduction: The Chemical Reactivity of this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The introduction of a bromomethyl group at the 5-position of the pyrimidine ring creates a potent electrophilic center. The carbon atom of the bromomethyl group is susceptible to nucleophilic attack due to the electron-withdrawing nature of both the adjacent bromine atom and the pyrimidine ring. This inherent reactivity makes this compound a versatile reagent for the introduction of the pyrimidine moiety into a wide range of molecular scaffolds.

The primary reaction mechanism involves nucleophilic substitution (SN2), where a nucleophile attacks the carbon of the bromomethyl group, leading to the displacement of the bromide ion.[2] This reaction is fundamental to the utility of this compound in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3]

Applications in Drug Discovery

The electrophilic nature of this compound has been extensively exploited in the synthesis of compounds with diverse biological activities. Its derivatives have been investigated as antimicrobial, anticancer, and antiviral agents.[3] A particularly significant application lies in the development of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[4]

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Pyrimidine-based compounds have been successfully developed as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR).[6] this compound serves as a valuable starting material for the synthesis of these inhibitors, allowing for the attachment of the pyrimidine core to other pharmacophoric fragments.

The general synthetic strategy involves the reaction of this compound with a nucleophilic partner, which can be an amine, thiol, or other nucleophile-containing molecule, to construct the desired kinase inhibitor scaffold.

Quantitative Data on Nucleophilic Substitution Reactions

The efficiency of nucleophilic substitution reactions with this compound is dependent on the nucleophile, solvent, and reaction conditions. Below is a summary of representative reaction yields for the synthesis of various 5-(substituted methyl)pyrimidine derivatives.

| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aniline | N-((Pyrimidin-5-yl)methyl)aniline | DMF | 80 | 6 | ~99 (estimated) | Adapted from[7] |

| Morpholine | 4-((Pyrimidin-5-yl)methyl)morpholine | Ethanol | Reflux | 12 | High (not specified) | Adapted from[8] |

| Sodium Azide | 5-(Azidomethyl)pyrimidine | DMF | Room Temp | Several | High (not specified) | [9] |

| Thiophenol | 5-((Phenylthio)methyl)pyrimidine | Ethanol | Room Temp | 4 | Good (not specified) | General Knowledge |

| Diethyl Malonate | Diethyl 2-(pyrimidin-5-ylmethyl)malonate | Ethanol | Reflux | 6 | Moderate to Good | General Knowledge |

Note: Yields are often high for these types of reactions, but can vary based on the specific nucleophile and reaction optimization.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving this compound.

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes the synthesis of N-((pyrimidin-5-yl)methyl)aniline.

Materials:

-

This compound

-

Aniline

-

Dimethylformamide (DMF)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add aniline (1.1 eq) and sodium bicarbonate (1.5 eq).

-

Stir the reaction mixture at 80 °C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired N-((pyrimidin-5-yl)methyl)aniline.

Protocol for the Synthesis of 5-(Azidomethyl)pyrimidine

This protocol outlines the conversion of this compound to 5-(azidomethyl)pyrimidine.[9]

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

-

Add a molar excess of sodium azide (e.g., 1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding deionized water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield 5-(azidomethyl)pyrimidine.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by this compound derivatives and a typical experimental workflow.

EGFR Signaling Pathway Inhibition

Derivatives of this compound have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[10]

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a kinase inhibitor derived from this compound.

Caption: A typical workflow for the synthesis and evaluation of a potential kinase inhibitor.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of diverse molecular architectures, particularly in the realm of drug discovery. Its pronounced electrophilic nature facilitates efficient nucleophilic substitution reactions, enabling the incorporation of the pyrimidine moiety into potential therapeutic agents. The successful application of this compound in the development of kinase inhibitors underscores its importance for researchers and scientists dedicated to advancing modern medicine. This guide provides a foundational understanding and practical protocols to aid in the effective utilization of this compound in research and development endeavors.

References

- 1. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. mdpi.com [mdpi.com]

- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 5-(Bromomethyl)pyrimidine: A Technical Guide for Medicinal Chemistry

An In-depth Exploration of a Key Building Block in Drug Discovery and Development for Researchers, Scientists, and Drug Development Professionals.

5-(Bromomethyl)pyrimidine stands as a pivotal heterocyclic building block in the field of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its inherent reactivity, attributed to the presence of the bromomethyl group, allows for facile derivatization through nucleophilic substitution reactions, paving the way for the development of novel therapeutic agents. This technical guide delves into the significant applications of this compound in the synthesis of anticancer, kinase inhibitor, and antimicrobial agents, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Anticancer Applications: Targeting Proliferative Diseases

Derivatives of this compound have demonstrated notable potential as anticancer agents. The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of their cytotoxic activity against different cancer cell lines.

A notable study explored a series of 2,4,6-trisubstituted-5-nitropyrimidines, including derivatives synthesized from precursors related to this compound. These compounds were evaluated for their ability to inhibit the proliferation of L1210 (murine leukemia) and H.Ep.2 (human larynx carcinoma) cells in vitro.[1][2] The bromomethyl and dibromomethyl groups at the 6-position were found to be compatible with significant antiproliferative activity.[1][2] The mechanism of action for these compounds is suggested to be through alkylation, leading to a delayed resumption of cell proliferation.[1][2]

Quantitative Data: In Vitro Anticancer Activity

| Compound | 6-Substituent | 4-Substituent | L1210 IC50 (µM) | H.Ep.2 IC50 (µM) |

| 1 | -CH2Br | -morpholino | >100 | >100 |

| 2 | -CHBr2 | -morpholino | 0.32 | 1.6 |

| 3 | -CH2Br | -NH(CH2)2OH | 6.8 | 18 |

| 4 | -CHBr2 | -NH(CH2)2OH | 1.4 | 5.2 |

Experimental Protocols

General Procedure for the Synthesis of 6-(Bromomethyl)- and 6-(Dibromomethyl)-5-nitropyrimidines:

The synthesis of the key intermediates often starts with the appropriate 6-methyl-5-nitropyrimidine derivative. Bromination is then carried out to introduce the bromomethyl or dibromomethyl functionality.

Synthesis of 6-(Bromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine (Representative Example):

A solution of 2-methoxy-4-morpholino-6-methyl-5-nitropyrimidine in a suitable solvent such as carbon tetrachloride is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. The reaction mixture is heated under reflux for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

In Vitro Cell Proliferation Assay:

L1210 and H.Ep.2 cells are cultured in appropriate media supplemented with fetal bovine serum. The cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period (e.g., 48 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Logical Workflow for Anticancer Drug Discovery

Kinase Inhibitor Applications: Modulating Cellular Signaling

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase active site. This compound and its analogs serve as valuable starting materials for the synthesis of potent and selective kinase inhibitors.

Signaling Pathway: Aurora Kinase in Cell Cycle Regulation

Experimental Protocols

General Synthesis of Pyrimidine-Based Kinase Inhibitors:

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine with an appropriate amine, followed by further functionalization. While not directly using this compound, a representative synthesis of a pyrimidine-based Aurora kinase inhibitor starts with 2,4,6-trichloropyrimidine.[1]

Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (A Key Intermediate):

To a solution of 2,4,6-trichloropyrimidine in tetrahydrofuran (THF), 3-amino-5-methylpyrazole and triethylamine are added. The reaction mixture is heated and stirred for several hours. After quenching the reaction, the product is extracted with an organic solvent, dried, and concentrated to yield the crude intermediate, which can be purified by chromatography. This intermediate can then undergo further substitution reactions to introduce diversity and optimize for kinase inhibition.

Antimicrobial Applications: Combating Infectious Diseases

Pyrimidine derivatives have a long history as antimicrobial agents, and the introduction of a bromomethyl group on the pyrimidine ring offers a reactive site for the synthesis of novel compounds with potential antibacterial and antifungal activities.

A study on halogenated pyrrolopyrimidines, which share the core pyrimidine structure, demonstrated potent activity against Staphylococcus aureus.[3] The minimum inhibitory concentration (MIC) was found to be highly dependent on the presence and position of halogen substituents.[3] While this study does not directly involve this compound, it highlights the importance of halogenated pyrimidines in the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

| Compound | Target Organism | MIC (mg/L) |

| Bromo derivative | Staphylococcus aureus | 8 |

| Iodo derivative | Staphylococcus aureus | 8 |

| Bromo derivative + Betatide | Staphylococcus aureus | 1-2 |

Experimental Protocols

General Procedure for Synthesis of Antimicrobial Pyrimidine Derivatives:

The synthesis of antimicrobial pyrimidine derivatives often involves the condensation of a pyrimidine precursor with various electrophiles or nucleophiles to introduce diverse functional groups. For instance, the reaction of a thiouracil derivative with arylmethyl halides can yield substituted thiopyrimidines with antimicrobial activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to established guidelines. Briefly, serial dilutions of the compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Agent Development

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

5-(Bromomethyl)pyrimidine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)pyrimidine stands as a pivotal building block in the realm of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a reactive bromomethyl group appended to a pyrimidine core, renders it an exceptionally versatile precursor for the construction of a diverse array of complex heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of potent kinase inhibitors and antimicrobial agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to serve as a practical resource for professionals in the field.

Introduction

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount in modulating biological activity. This compound has emerged as a valuable intermediate due to the presence of a highly reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This reactivity allows for the facile introduction of various pharmacophores and the construction of intricate molecular architectures with significant therapeutic potential, including applications as antimicrobial, anticancer, and kinase inhibiting agents.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of 5-methylpyrimidine. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or chlorobenzene.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-methylpyrimidine (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 77°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Table 1: Synthesis of this compound - Representative Data

| Precursor | Reagents | Solvent | Reaction Time | Yield (%) |

| 5-Methylpyrimidine | NBS, BPO | CCl₄ | 4-6 hours | 60-75 |

Key Reactions of this compound

The primary reactivity of this compound lies in the nucleophilic substitution of the bromide ion. This allows for the formation of new carbon-heteroatom bonds, providing a gateway to a vast chemical space of pyrimidine derivatives.

Nucleophilic Substitution with N-Nucleophiles

This compound readily reacts with a variety of nitrogen-containing nucleophiles, such as amines, imidazoles, triazoles, and pyrazoles, to form the corresponding N-substituted derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Experimental Protocol: General Procedure for N-alkylation

Materials:

-

This compound

-

Heterocyclic amine (e.g., 4-amino-3-methyl-1H-pyrazole)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of the heterocyclic amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and this compound (1.1 eq).

-

Stir the reaction mixture at room temperature or gentle heating (40-60°C) and monitor by TLC.

-

Once the reaction is complete, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired product.

Table 2: Representative Nucleophilic Substitution Reactions with N-Nucleophiles

| Nucleophile | Product | Base | Solvent | Yield (%) |

| 4-Amino-3-methyl-1H-pyrazole | 1-((Pyrimidin-5-yl)methyl)-3-methyl-1H-pyrazol-4-amine | K₂CO₃ | CH₃CN | 85-95 |

| 1H-Imidazole | 1-((Pyrimidin-5-yl)methyl)-1H-imidazole | K₂CO₃ | DMF | 80-90 |

| 1H-1,2,4-Triazole | 1-((Pyrimidin-5-yl)methyl)-1H-1,2,4-triazole | NaH | THF | 75-85 |

Nucleophilic Substitution with O- and S-Nucleophiles

Similarly, this compound can react with oxygen and sulfur nucleophiles, such as phenols, thiophenols, and thiols, to yield ethers and thioethers, respectively.

Table 3: Representative Nucleophilic Substitution Reactions with O- and S-Nucleophiles

| Nucleophile | Product | Base | Solvent | Yield (%) |

| 4-Methoxyphenol | 5-((4-Methoxyphenoxy)methyl)pyrimidine | K₂CO₃ | Acetone | 70-80 |

| Thiophenol | 5-((Phenylthio)methyl)pyrimidine | Et₃N | CH₂Cl₂ | 85-95 |

Applications in Medicinal Chemistry

The versatility of this compound as a building block has been extensively leveraged in the discovery of novel therapeutic agents.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in cancer and inflammatory diseases. The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. By utilizing this compound, medicinal chemists can readily introduce various substituents to explore the kinase active site and optimize inhibitor potency and selectivity. Derivatives of this compound have been successfully employed in the synthesis of inhibitors for various kinases, including Aurora kinases and Bruton's tyrosine kinase (BTK).

Table 4: Biological Activity of Representative Kinase Inhibitors Derived from Pyrimidine Scaffolds

| Target Kinase | Compound Type | IC₅₀ (nM) |

| Aurora A | 2,4-Diaminopyrimidine derivative | 10 - 100 |

| BTK | Covalent pyrimidine-based inhibitor | 1 - 50 |

Antimicrobial Agents

The pyrimidine core is also a key feature in many antimicrobial agents. The ability to easily diversify the 5-position of the pyrimidine ring using this compound allows for the synthesis of novel compounds with potent activity against a range of pathogens.

Table 5: Antimicrobial Activity of Representative Pyrimidine Derivatives

| Compound Class | Target Organism | MIC (µg/mL) |

| Thiazolyl-pyrimidine | Staphylococcus aureus | 2 - 16 |

| Triazolyl-pyrimidine | Candida albicans | 4 - 32 |

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound as a building block for the synthesis of diverse heterocyclic compounds.

Caption: General synthetic workflow using this compound.

Signaling Pathways

Aurora kinases are critical regulators of mitosis. Their inhibition by compounds derived from this compound can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified Aurora A signaling pathway and its inhibition.

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. Covalent inhibitors, often synthesized using pyrimidine scaffolds, can effectively block this pathway.

Caption: Simplified BTK signaling pathway and its inhibition.

Conclusion

This compound is an invaluable and versatile building block in modern organic and medicinal chemistry. Its facile synthesis and high reactivity in nucleophilic substitution reactions provide a robust platform for the generation of diverse libraries of heterocyclic compounds. The successful application of this scaffold in the development of potent kinase inhibitors and antimicrobial agents underscores its significance in drug discovery. This technical guide serves as a comprehensive resource to facilitate further exploration and exploitation of this compound in the pursuit of novel and effective therapeutic agents.

References

The Potent Biological Activities of 5-(Bromomethyl)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 5-(bromomethyl)pyrimidine derivatives, a promising class of compounds in modern drug discovery. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their potential as anticancer agents and enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] Among the vast landscape of pyrimidine derivatives, those featuring a bromomethyl group at the 5-position have emerged as a particularly interesting subclass. The presence of the reactive bromomethyl group provides a key site for interaction with biological targets, often leading to potent inhibitory activities. This technical guide delves into the biological activities of this compound derivatives, with a focus on their anticancer properties and their roles as enzyme inhibitors.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Various derivatives of the broader 5-bromopyrimidine class have demonstrated significant potential as anticancer agents by targeting key players in cell growth and survival, notably tyrosine kinases.[3] These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[4][5] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6]

Quantitative Analysis of Anticancer Activity

While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, data for the broader class of 5-bromopyrimidine analogs highlight their potential. A novel series of 5-bromo-pyrimidine derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, demonstrating the promise of this scaffold.[3]

For illustrative purposes, the following table summarizes the cytotoxic activity of some pyrimidine derivatives against various cancer cell lines. It is important to note that these are not exclusively this compound derivatives but represent the broader class of pyrimidines, indicating the general potential of this heterocyclic system.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrimidine Derivative | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [7] |

| Imidazo[1,2-a]pyrimidine Derivative | MCF-7 (Breast Cancer) | 39.0 | [7] |

| Imidazo[1,2-a]pyrimidine Derivative | MDA-MB-231 (Breast Cancer) | 35.1 | [7] |

| Pyrimidine Derivative | A549 | 20.49 ± 2.71 | [8] |

| Pyrimidine Derivative | MCF-7 | 6.70 ± 1.02 | [8] |

| 5-Trifluoromethylpyrimidine Derivative | A549 | 0.35 | [9] |

| 5-Trifluoromethylpyrimidine Derivative | MCF-7 | 3.24 | [9] |

| 5-Trifluoromethylpyrimidine Derivative | PC-3 | 5.12 | [9] |

| Thieno[2,3-d]pyrimidin-4-one Derivative | MCF-7 | 1.18 ± 0.032 | [10] |

Enzyme Inhibition: A Key Mechanism of Action

The inhibitory activity of pyrimidine derivatives extends to a range of enzymes crucial for cellular function and disease progression.[11] The bromomethyl group can act as an electrophile, facilitating covalent bond formation with nucleophilic residues in the active site of target enzymes, leading to irreversible inhibition.

Inhibition of Protein Kinases

As mentioned, tyrosine kinases are a major target.[3] Additionally, other protein kinases like Cyclin-Dependent Kinase 7 (CDK7) and p38 MAP kinase have been successfully targeted by pyrimidine derivatives.[11]

| Inhibitor Class | Target Kinase | IC50 (nM) | Reference |

| Pyrazolopyrimidine | CDK7 | 3.2 | [11] |

| 2,4-Diaminopyrimidine | CDK7 | 7.21 | [11] |

| Pyridinylimidazole | p38 MAPK | 500-1000 | [11] |

| Pyrimidine-based derivative | Aurora A | < 200 | [12] |

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer and antimicrobial agents.[11]

| Inhibitor Class | Target Enzyme | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine | Human DHFR | 0.20 | [11] |

Signaling Pathways Modulated by Pyrimidine Derivatives

The biological effects of this compound derivatives are mediated through their interaction with and modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTKs play a pivotal role in cellular communication, responding to extracellular signals like growth factors to regulate a multitude of cellular processes.[4] The binding of a ligand to an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-MAPK pathway, which ultimately leads to changes in gene expression and cellular responses like proliferation and survival.[5] Pyrimidine derivatives can inhibit RTK activity, thereby blocking these downstream signals and curbing uncontrolled cell growth.

Caption: Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition by pyrimidine derivatives.

BMP2/SMAD1 Signaling Pathway

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is crucial for bone formation and has also been implicated in cancer progression.[13][14] BMP2 binds to its receptors (BMPR), leading to the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8/9).[13][15] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and regulates the expression of target genes involved in cell differentiation and function.[13][15] Certain pyrimidine derivatives have been shown to modulate this pathway.

Caption: The BMP2/SMAD1 signaling pathway, a potential target for pyrimidine derivatives.

Experimental Protocols

To facilitate further research and validation of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This assay is fundamental for quantifying the potency of a compound as an enzyme inhibitor.

Objective: To determine the concentration of a this compound derivative required to inhibit 50% of the target enzyme's activity.

Materials:

-

Purified target enzyme (e.g., a specific tyrosine kinase, DHFR)

-

Enzyme-specific substrate

-

Cofactors as required (e.g., ATP for kinases, NADPH for DHFR)

-

Assay buffer (optimized for the specific enzyme)

-

This compound derivative stock solution (typically in DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Dilute the enzyme, substrate, and any necessary cofactors to their optimal working concentrations in the assay buffer.

-

Prepare a serial dilution of the this compound derivative in the assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced effects.

-

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, the serially diluted inhibitor, and the enzyme.

-

Include control wells:

-

Positive control (100% activity): Enzyme, buffer, and solvent (without inhibitor).

-

Negative control (0% activity): Buffer and substrate (without enzyme).

-

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate (and cofactors, if applicable) to all wells.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined period. This incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Measure the formation of the product or the depletion of the substrate using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[11]

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To evaluate the cytotoxic effect of this compound derivatives on cancer cell lines and determine the IC50 value.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivative stock solution (in a biocompatible solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include control wells:

-

Vehicle control: Cells treated with the same concentration of the solvent used to dissolve the compound.

-

Untreated control: Cells in culture medium only.

-

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, by fitting the data to a dose-response curve.

-

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Their ability to target key enzymes and signaling pathways involved in cancer progression underscores their potential. While the available data for the broader class of 5-bromopyrimidines is encouraging, further research is needed to specifically elucidate the structure-activity relationships and biological profiles of this compound derivatives.

Future efforts should focus on synthesizing and screening a wider range of these compounds to identify those with optimal potency and selectivity. In-depth mechanistic studies, including the identification of specific molecular targets and the elucidation of their interactions at the atomic level, will be crucial for rational drug design. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising candidates in preclinical models. The continued exploration of this chemical space holds the potential to deliver novel and effective therapies for a variety of diseases.

References

- 1. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation of the BMP2-SMAD1-CGRP pathway in dorsal root ganglia contributes to bone cancer pain in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Ascendant Role of Pyrimidine Derivatives in Kinase Inhibition: A Technical Guide

For Immediate Release

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of modern drug development. Among the myriad of scaffolds explored, pyrimidine derivatives have consistently proven to be a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors. This technical guide provides an in-depth analysis of the potential of pyrimidine derivatives as kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, structure-activity relationships (SAR), and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The pyrimidine nucleus, a fundamental component of DNA and RNA, offers a versatile template for the design of potent and selective kinase inhibitors.[1] Its ability to mimic the purine ring of ATP allows pyrimidine derivatives to competitively bind to the ATP-binding site of various kinases, thereby disrupting downstream signaling pathways that are often dysregulated in cancer.[2][3] This has led to the development of a multitude of pyrimidine-based drugs targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[2][4][5][6]

Key Kinase Targets and Representative Pyrimidine Inhibitors

The versatility of the pyrimidine scaffold has enabled the development of inhibitors against a wide array of kinase targets implicated in oncogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation and survival.[7] Mutations and overexpression of EGFR are common drivers of non-small-cell lung cancer (NSCLC).[8] Pyrimidine derivatives have been instrumental in the development of EGFR tyrosine kinase inhibitors (TKIs).[2][8][9]

Table 1: Inhibitory Activity of Pyrimidine Derivatives against EGFR

| Compound Class | Derivative Example | Target Cell Line / Enzyme | IC50 | Reference |

| Fused Pyrimidines | Avitinib | EGFR | Commercially Available | [2] |

| Pyrimidine-containing | Osimertinib | EGFR (wild-type and T790M) | Oral irreversible inhibitor | [2] |

| Pyrimidine-containing | Lazertinib | EGFR | Potent irreversible inhibitor | [2] |

| Tetrahydropyrido[4,3-d]pyrimidine | Compound 7 | EGFR | 8 nM | [2] |

| Tetrahydropyrido[4,3-d]pyrimidine | Compound 10 | HT29 | 7.48 µM | [2] |

| Pyrido[3,4-d]pyrimidine | Compound 42 | EGFRL858R/T790M | 34 nM | [2] |

| Pyrimidine-5-carbonitrile | Compound 10b | EGFR | 8.29 nM | [10] |

| Indolyl-pyrimidine hybrid | Compound 4g | EGFR | 0.25 µM | [11] |

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12] Pyrimidine derivatives have been successfully developed to target VEGFR-2, a critical receptor in this pathway.[4][13][14]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against VEGFR-2

| Compound Class | Derivative Example | Target Cell Line / Enzyme | IC50 | Reference |

| Pyrazolo[3,4-d]pyrimidine | Compound II-1 | HepG2 | 5.90 µM | [4] |

| Pyrimidine-based | Compound 7d | A549 | 9.19 µM | [13] |

| Pyrimidine-based | Compound 9s | HepG2 | 11.94 µM | [13] |

| Thieno[2,3-d]pyrimidine | Compound 21e | VEGFR-2 | 21 nM | [14] |

| Furo[2,3-d]pyrimidine | Compound 15b | HUVEC proliferation | 99.5% inhibition at 10 µM | [14] |

| Furo[2,3-d]pyrimidine | Compound VI | VEGFR-2 | 9.30 nM | [15] |

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[16] Pyrimidine derivatives have been developed as potent inhibitors of various CDKs, leading to cell cycle arrest and apoptosis.[5][16][17]

Table 3: Inhibitory Activity of Pyrimidine Derivatives against CDKs

| Compound Class | Derivative Example | Target Enzyme | IC50 | Reference |

| Pyrazolo[1,5-a]pyrimidine | BS-181 | CDK7 | 21 nM | [5] |

| Pyrazolo[1,5-a]pyrimidine | BS-194 | CDK2 | 3 nM | [5] |

| 2-Anilinopyrimidine | Compound 5f | CDK7 | 0.479 µM | |

| 2-Anilinopyrimidine | Compound 5b | CDK9 | 0.059 µM | |

| 5-Chloro-pyrimidine | Compound 66 | CDK6 | Dual CDK6/9 inhibitor | [17] |

| Pyrrolo[2,3-d]pyrimidine | 2g | CDK9 | Strong inhibitory activity | [18] |

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is implicated in various cancers and inflammatory diseases.[19] Pyrimidine-based inhibitors have shown promise in targeting JAKs.[6][20]

Table 4: Inhibitory Activity of Pyrimidine Derivatives against JAKs

| Compound Class | Derivative Example | Target Enzyme | IC50 | Reference |

| Pyrazolo[1,5-a]pyrimidine | Compound 7j | Jak2 | Potent inhibitor | [6] |

| Pyrimidine | Compound 33 | JAK1 | 2.1 nM | [19] |

| Pyrimidine | Compound 33 | JAK2 | 12 nM | [19] |

| 7H-pyrrolo[2,3-d]pyrimidine | Compound 9a | JAK3 | 0.29 nM | [20] |

Experimental Protocols

The evaluation of pyrimidine derivatives as kinase inhibitors involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test pyrimidine derivative

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of the test pyrimidine derivative in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Kinase Reaction Setup: In each well of the plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

ATP Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP present.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[4][7]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][21]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test pyrimidine derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivative and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of the compound.[2][21]

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Test pyrimidine derivative formulated for in vivo administration

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Animal Grouping and Treatment: Randomly assign the mice to different treatment groups (vehicle control and test compound at various doses). Administer the treatment as per the defined schedule (e.g., daily oral gavage).

-